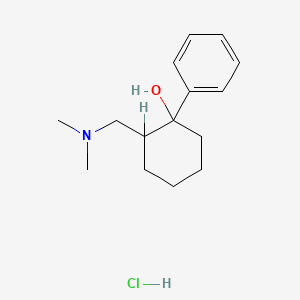
1-(p-Tolyl)pent-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(PARA-TOLYL)-1-PENTEN-3-ONE is an organic compound characterized by the presence of a para-tolyl group attached to a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE can be synthesized through various methods. One common approach involves the aldol condensation of para-tolualdehyde with acetone, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of 1-(PARA-TOLYL)-1-PENTEN-3-ONE may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(PARA-TOLYL)-1-PENTEN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form para-toluic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to 1-(para-tolyl)-1-pentanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products:
Oxidation: Para-toluic acid.
Reduction: 1-(para-tolyl)-1-pentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-(PARA-TOLYL)-1-PENTEN-3-ONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbonyl compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(PARA-TOLYL)-1-PENTEN-3-ONE involves its interaction with various molecular targets. The carbonyl group can form hydrogen bonds with enzymes or other proteins, influencing their activity. The para-tolyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 1-(ortho-tolyl)-1-penten-3-one
- 1-(meta-tolyl)-1-penten-3-one
- 1-(para-tolyl)-2-penten-3-one
Uniqueness: 1-(PARA-TOLYL)-1-PENTEN-3-ONE is unique due to the specific positioning of the para-tolyl group, which influences its chemical reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.
Propriétés
Numéro CAS |
69849-80-5 |
|---|---|
Formule moléculaire |
C12H14O |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
(E)-1-(4-methylphenyl)pent-1-en-3-one |
InChI |
InChI=1S/C12H14O/c1-3-12(13)9-8-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3/b9-8+ |
Clé InChI |
OTTJJFYEUATJLN-CMDGGOBGSA-N |
SMILES isomérique |
CCC(=O)/C=C/C1=CC=C(C=C1)C |
SMILES canonique |
CCC(=O)C=CC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)

![4-[3-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline](/img/structure/B14153516.png)
![6-methyl-2,4-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14153522.png)


![4-[2-Hydroxy-2-(2-hydroxy-3,5-dimethylcyclohexyl)ethyl]piperidine-2,6-dione](/img/structure/B14153532.png)
![Methyl 4-[(3-nitro-2-oxochromen-4-yl)amino]benzoate](/img/structure/B14153540.png)


